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Compound of Interest

Compound Name: HIV-1 inhibitor-55

Cat. No.: B12396380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary in vitro toxicity and activity assessment of HIV-1
Inhibitor-55 (also identified as compound 4d in associated literature). The data and

methodologies presented are collated from published research to offer a comprehensive

overview for drug development professionals.

Quantitative Data Summary
The in vitro efficacy and cytotoxicity of HIV-1 Inhibitor-55 were evaluated against wild-type

(WT) HIV-1 in MT-4 cells. The key quantitative metrics are summarized below. The 50%

cytotoxic concentration (CC50) is a critical indicator of the compound's toxicity, while the 50%

effective concentration (EC50) measures its antiviral potency. The Selectivity Index (SI),

calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic

window.

Compound Target Cell Line CC50 (μM) EC50 (μM)
Selectivity
Index (SI)

HIV-1

Inhibitor-55

(4d)

HIV-1 WT MT-4 18.5 0.0086 2151
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Data derived from Ming W, et al. Eur J Med Chem. 2023[1]. The CC50 value was calculated

from the reported EC50 and SI values (SI = CC50/EC50).

Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the

assessment of HIV-1 Inhibitor-55.

In Vitro Cytotoxicity Assay
The cytotoxicity of HIV-1 Inhibitor-55 was determined using a standard MTT assay in MT-4

human T-lymphocyte cells. This colorimetric assay measures the reduction of 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases

in metabolically active cells, providing a quantitative measure of cell viability.

Protocol:

Cell Preparation: MT-4 cells are seeded into 96-well microtiter plates at a density of 1 x 10^4

cells per well in 100 μL of culture medium. Plates are incubated for 24 hours at 37°C in a

humidified 5% CO2 atmosphere to allow for cell adherence and stabilization.

Compound Dilution and Addition: HIV-1 Inhibitor-55 is dissolved in dimethyl sulfoxide

(DMSO) to create a stock solution. A series of dilutions of the compound are prepared in

culture medium. The culture medium is removed from the wells and replaced with 100 μL of

medium containing the various concentrations of the test compound. Control wells containing

cells with medium and DMSO (vehicle control) and wells with medium only (background

control) are included.

Incubation: The plates are incubated for 5 days at 37°C in a humidified 5% CO2 incubator.

MTT Addition: Following the incubation period, 20 μL of a 5 mg/mL MTT solution in

phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an

additional 4 hours under the same conditions.

Formazan Solubilization: After the 4-hour incubation, 100 μL of a solubilization solution (e.g.,

10% SDS in 0.01 M HCl or acidic isopropanol) is added to each well to dissolve the insoluble
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formazan crystals. The plate is gently agitated on an orbital shaker for 15 minutes to ensure

complete solubilization.

Data Acquisition: The absorbance of each well is measured using a microplate reader at a

wavelength of 570 nm.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The

CC50 value, defined as the compound concentration that reduces cell viability by 50%, is

determined by plotting a dose-response curve and using non-linear regression analysis.

Anti-HIV Activity Assay
The antiviral activity of HIV-1 Inhibitor-55 was assessed by quantifying the inhibition of HIV-1-

induced cytopathic effects in MT-4 cells.

Protocol:

Cell and Virus Preparation: MT-4 cells are seeded in 96-well plates as described in the

cytotoxicity protocol. A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is diluted to a

predetermined titer that causes a significant cytopathic effect after 5 days.

Compound Addition and Infection: Various concentrations of HIV-1 Inhibitor-55 are added to

the wells in triplicate. Immediately after, the cells are infected with the HIV-1 viral stock.

Control wells include infected untreated cells (virus control) and uninfected untreated cells

(mock control).

Incubation: The plates are incubated for 5 days at 37°C in a humidified 5% CO2 atmosphere

to allow for viral replication and the development of cytopathic effects.

Viability Measurement: After the 5-day incubation, cell viability is determined using the MTT

assay as described in section 2.1.

Data Analysis: The percentage of protection from virus-induced cytopathic effect is

calculated for each compound concentration by comparing the absorbance of treated,

infected cells with that of the virus and mock controls. The EC50 value, the concentration of

the compound that inhibits 50% of viral replication, is calculated from the dose-response

curve.
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Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro screening of anti-HIV

compounds, encompassing both cytotoxicity and efficacy assessments.
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In Vitro Anti-HIV-1 Screening Workflow
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Potential Toxicity Signaling Pathway
HIV-1 Inhibitor-55 is a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). While

mitochondrial toxicity is a known side effect of some antiretrovirals, another relevant pathway

for drug-induced toxicity involves the activation of xenobiotic-sensing nuclear receptors, such

as the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR). These

receptors regulate the expression of drug-metabolizing enzymes (e.g., Cytochrome P450s) and

transporters. Chronic activation or modulation of these pathways can lead to hepatotoxicity and

adverse drug-drug interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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